(1,1-Difluoro-2-iodoethyl)benzene
Overview
Description
(1,1-Difluoro-2-iodoethyl)benzene is a complex organic compound with the molecular formula C8H6F2I. It is a derivative of benzene, characterized by the presence of fluorine and iodine atoms attached to an ethyl group, which is further attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Difluoro-2-iodoethyl)benzene typically involves the coupling of α,α-difluoro-substituted organozinc reagents with 1-bromoalkynes. This process generates gem-difluorinated alkynes and proceeds in the presence of catalytic amounts of copper iodide in dimethylformamide under ligand-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of organozinc reagents and difluorocarbene precursors, such as bromodifluoromethyltrimethylsilane or potassium bromodifluoroacetate, to achieve the desired difluorinated structure .
Chemical Reactions Analysis
Types of Reactions: (1,1-Difluoro-2-iodoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the fluorine and iodine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different fluorinated and iodinated compounds.
Scientific Research Applications
(1,1-Difluoro-2-iodoethyl)benzene has several scientific research applications, including:
Chemistry: It is used in the synthesis of complex organic molecules and as a precursor in the preparation of other fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying the effects of fluorine and iodine substitution on biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1,1-Difluoro-2-iodoethyl)benzene involves its interaction with molecular targets through its fluorine and iodine atoms. These interactions can influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The pathways involved often include nucleophilic substitution and electrophilic addition, depending on the specific reaction conditions.
Comparison with Similar Compounds
1,2-Difluorobenzene: A simpler fluorinated benzene derivative with similar reactivity.
2-Iodoethylbenzene: Lacks the fluorine atoms but shares the iodine substitution on the ethyl group.
1,1-Difluoro-2-bromoethylbenzene: Similar structure but with bromine instead of iodine.
Uniqueness: (1,1-Difluoro-2-iodoethyl)benzene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties.
Properties
IUPAC Name |
(1,1-difluoro-2-iodoethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c9-8(10,6-11)7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXBDOZIXAWAFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CI)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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